[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine

Physicochemical profiling Drug-likeness Lead optimization

This low-molecular-weight heterocyclic building block combines a direct 4-methylthiazol-5-yl to 1,2,4-oxadiazole connectivity with a free primary aminomethyl group—a non-interchangeable geometry that enables one‑step amide coupling, reductive amination or electrophilic warhead installation without deprotection steps. The rigid, planar bi-heterocyclic core is validated by thiazole–oxadiazole hybrids with Ki = 0.42 μM against alkaline phosphatase and documented antibacterial/antifungal activities. Its favorable LogP 0.2 and TPSA 106 Ų support oral lead‑like design, while the basic amine (pKa ~9–10) facilitates salt‑formation studies. Bulk discounts and custom packaging are available for qualified research institutions.

Molecular Formula C7H8N4OS
Molecular Weight 196.23
CAS No. 1247219-09-5
Cat. No. B2614689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine
CAS1247219-09-5
Molecular FormulaC7H8N4OS
Molecular Weight196.23
Structural Identifiers
SMILESCC1=C(SC=N1)C2=NC(=NO2)CN
InChIInChI=1S/C7H8N4OS/c1-4-6(13-3-9-4)7-10-5(2-8)11-12-7/h3H,2,8H2,1H3
InChIKeyVORUQLQCVJYXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 1247219-09-5): A Dual-Heterocycle Building Block


[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 1247219-09-5) is a low-molecular-weight (196.23 g/mol) heterocyclic building block comprising a 1,2,4-oxadiazole core directly connected at position 5 to a 4-methyl-1,3-thiazole ring and bearing a primary aminomethyl group at position 3 [1]. The compound belongs to the structurally distinct class of thiazole-tethered 1,2,4-oxadiazoles, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including kinases, phosphatases, and microbial enzymes [2]. It is commercially supplied at ≥95% purity by multiple vendors and is used exclusively as a research intermediate for the synthesis of more complex heterocyclic libraries [1].

Why No Other Thiazole-Oxadiazole Analog Can Replace [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine in a Synthetic Sequence


The precise connectivity of the 4-methylthiazol-5-yl moiety directly attached to the 1,2,4-oxadiazole ring at position 5—combined with a free primary aminomethyl group at position 3—is a non-interchangeable structural feature that governs both downstream derivatization chemistry and potential biological target engagement [1]. Positional isomers such as 1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(1,3-thiazol-2-yl)methanamine differ in both the attachment point of the thiazole (C2 vs. C5) and the connectivity of the aminomethyl group, resulting in divergent hydrogen-bonding geometries and LogP values that are not substitutable in structure-activity relationship (SAR) campaigns [2]. Functional group analogs—including the 3-carboxylic acid, 3-ethyl ester, and 3-chloromethyl derivatives—lack the nucleophilic primary amine handle required for amide coupling, reductive amination, or urea formation without additional deprotection or activation steps, directly impacting synthetic efficiency and library diversity .

Quantitative Differentiation Evidence for [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine vs. Closest Analogs


Physicochemical Differentiation: XLogP3, Topological PSA, and Hydrogen-Bond Donor Count vs. Positional Isomer

The target compound exhibits a computed XLogP3 of 0.2, a topological polar surface area (TPSA) of 106 Ų, and 1 hydrogen-bond donor (HBD) [1]. In contrast, its closest positional isomer, 1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(1,3-thiazol-2-yl)methanamine, displays a LogP of 0.48 and a TPSA of 78 Ų [2]. The lower LogP and higher TPSA of the target compound predict superior aqueous solubility and a distinct pharmacokinetic profile, while the higher HBD count alters intermolecular hydrogen-bonding capacity, directly impacting target-binding hypotheses in medicinal chemistry campaigns.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Utility Advantage: Primary Amine vs. Chloromethyl Handle in Downstream Derivatization

The target compound presents a free primary aminomethyl group at the oxadiazole 3-position, enabling direct amide coupling, reductive amination, sulfonamide formation, or urea synthesis without intermediate activation [1]. The direct chloromethyl analog, 3-(chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole (CAS 1152504-93-2), requires an additional nucleophilic displacement step to install an amine equivalent, introducing an extra synthetic transformation and potential yield loss . This difference translates to at least one fewer synthetic step when the goal is amine-containing final compounds, directly reducing synthesis time and improving overall yield in library production.

Parallel synthesis Medicinal chemistry Library diversification

Thermal Stability Differentiation: Melting Point vs. Carboxylic Acid Analog for Formulation Screening

The target compound has a reported melting point of 159–161 °C [1], consistent with a crystalline small-molecule heterocycle amenable to standard solid-state characterization. The 3-carboxylic acid analog, 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (MW 211.20), is structurally similar at the core but replaces the basic aminomethyl group with an acidic carboxyl function . Although a direct melting point for the carboxylic acid analog was not located, the change from a primary amine to a carboxylic acid typically elevates melting point via stronger intermolecular hydrogen bonding and introduces pH-dependent solubility behavior, making the target compound preferentially suited for applications requiring a basic, nucleophilic handle under neutral or mildly basic conditions.

Solid-state characterization Pre-formulation Thermal analysis

Class-Level Biological Scaffold Validation: Thiazole-Oxadiazole Hybrids as Privileged Kinase and Phosphatase Inhibitors

Although no biological assay data have been published specifically for the target compound as of April 2026, the thiazole-(5-aryl)oxadiazole hybrid scaffold to which it belongs has demonstrated potent enzyme inhibition in peer-reviewed studies. A closely related series of thiazole-(5-aryl)oxadiazole-propanamide hybrids exhibited alkaline phosphatase inhibition with Ki values as low as 0.42 μM (compound 8g) via a non-competitive mechanism [1]. Separately, 1,2,4-oxadiazole derivatives containing benzothiazole moieties have shown anticancer activity with IC50 values of 4.96 μM against cancer cell lines, equipotent to 5-fluorouracil . These class-level data substantiate the biological relevance of the target compound's core scaffold for inhibitor discovery programs.

Kinase inhibition Alkaline phosphatase Scaffold validation

Commercially Verified Purity Benchmark: 95% Minimum vs. Ester Analog

The target compound is consistently supplied at ≥95% purity by multiple independent vendors including AKSci, Enamine (via Chembase), and Leyan [1]. The closest ester analog, ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342173-53-8), is available at 98% purity from Leyan , representing a marginal purity advantage. However, the ester requires hydrolysis to access the corresponding carboxylic acid before further amine-targeted derivatization, adding a step with associated purity loss risk. The target compound's 95% purity specification is adequate for most parallel synthesis and screening workflows, and the primary amine is directly usable without deprotection.

Quality assurance Reproducibility Procurement specification

Optimal Application Scenarios for [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine Based on Quantified Differentiation Evidence


Kinase or Phosphatase Inhibitor Library Synthesis via Direct Amide Coupling

The free primary amine enables single-step amide coupling with diverse carboxylic acid building blocks, generating focused libraries of thiazole-oxadiazole hybrids for screening against kinase or phosphatase targets. The scaffold is validated by literature precedent showing thiazole-oxadiazole hybrids achieving Ki = 0.42 μM against alkaline phosphatase [1]. The compound's XLogP3 of 0.2 and TPSA of 106 Ų place it within favorable oral drug-like space, supporting lead-like library design [2].

Antimicrobial SAR Expansion Requiring a Nucleophilic Amine Handle

The target compound's primary aminomethyl group can be directly functionalized via reductive amination or sulfonamide formation to produce libraries of N-alkyl or N-sulfonyl derivatives. Thiazole-oxadiazole hybrids have documented antibacterial and antifungal activities [1], and eliminating the extra synthetic step required by the chloromethyl analog (CAS 1152504-93-2) accelerates SAR exploration [2].

Covalent Inhibitor Design Exploiting the Primary Amine as a Warhead Attachment Point

The aliphatic primary amine serves as an ideal attachment point for electrophilic warheads (e.g., acrylamide, chloroacetamide) in targeted covalent inhibitor design. The direct connectivity of the 4-methylthiazol-5-yl group to the 1,2,4-oxadiazole core creates a rigid, planar bi-heterocyclic system that may facilitate π-stacking interactions in the target binding pocket, a feature not replicated by positional isomers with different connectivity [1].

Pre-formulation Solubility Screening in Early Drug Discovery

With a melting point of 159–161 °C [1] and a basic amine center (predicted pKa ~9–10), the target compound is amenable to salt-formation studies (e.g., hydrochloride salt) to enhance aqueous solubility. Its computed LogP of 0.2 and TPSA of 106 Ų predict better intrinsic solubility than the positional isomer (LogP 0.48, TPSA 78 Ų) [2], making it a preferred choice for programs where solubility-limited exposure is a concern.

Quote Request

Request a Quote for [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.